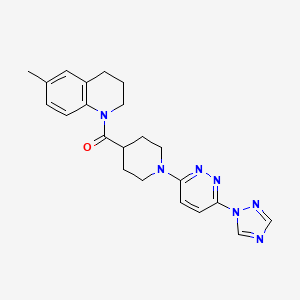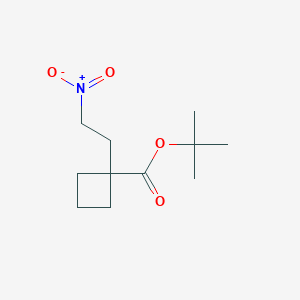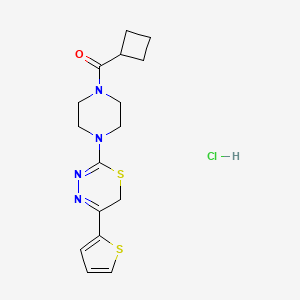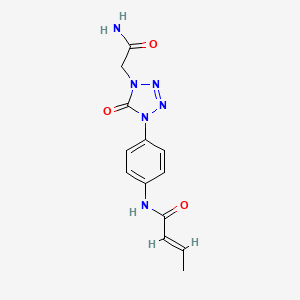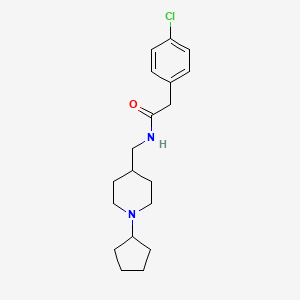
2-(4-chlorophenyl)-N-((1-cyclopentylpiperidin-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-((1-cyclopentylpiperidin-4-yl)methyl)acetamide, also known as CPP-109, is a chemical compound that belongs to the class of drugs known as acetylcholine esterase inhibitors. It is a derivative of the drug, vigabatrin, which is used to treat epilepsy. CPP-109 has been found to have potential therapeutic uses in the treatment of addiction and other neurological disorders.
Mecanismo De Acción
2-(4-chlorophenyl)-N-((1-cyclopentylpiperidin-4-yl)methyl)acetamide works by inhibiting the enzyme, gamma-aminobutyric acid (GABA) transaminase, which is responsible for breaking down the neurotransmitter, GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which in turn reduces the activity of dopamine neurons in the brain's reward center. This reduces the rewarding effects of drugs of abuse and decreases the likelihood of relapse.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, which reduces the activity of dopamine neurons in the brain's reward center. This reduces the rewarding effects of drugs of abuse and decreases the likelihood of relapse. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenyl)-N-((1-cyclopentylpiperidin-4-yl)methyl)acetamide has several advantages for use in lab experiments. It is a highly selective inhibitor of GABA transaminase, which makes it a valuable tool for studying the role of GABA in addiction and other neurological disorders. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenyl)-N-((1-cyclopentylpiperidin-4-yl)methyl)acetamide. One area of research is the development of more stable and soluble derivatives of this compound that can be used in lab experiments. Another area of research is the development of new therapeutic uses for this compound, such as its potential use in the treatment of depression and anxiety disorders. Finally, there is a need for more research on the long-term effects of this compound use, particularly in terms of its potential for addiction and dependence.
Métodos De Síntesis
2-(4-chlorophenyl)-N-((1-cyclopentylpiperidin-4-yl)methyl)acetamide is synthesized through a multi-step process starting with the reaction of 4-chlorobenzaldehyde with cyclopentylmethylamine to form 4-chloro-N-cyclopentylbenzylideneamine. This compound is then reacted with ethyl acetate and sodium borohydride to form the intermediate, 4-chloro-N-cyclopentylbenzylamine. The final step involves the reaction of this intermediate with acetyl chloride to form this compound.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-((1-cyclopentylpiperidin-4-yl)methyl)acetamide has been extensively studied for its potential therapeutic uses in the treatment of addiction, particularly cocaine and alcohol addiction. It has also been studied for its potential use in the treatment of other neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O/c20-17-7-5-15(6-8-17)13-19(23)21-14-16-9-11-22(12-10-16)18-3-1-2-4-18/h5-8,16,18H,1-4,9-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKBUITVLVMHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)nicotinamide](/img/structure/B2951199.png)


![1-(Chloromethyl)-3-(2-fluoro-3-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2951203.png)
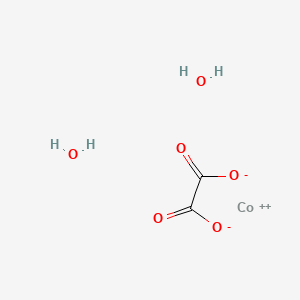

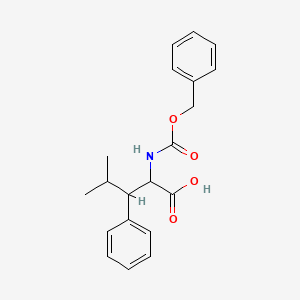

![1-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1-(2,4-dichlorophenyl)-2-butanone](/img/structure/B2951212.png)

